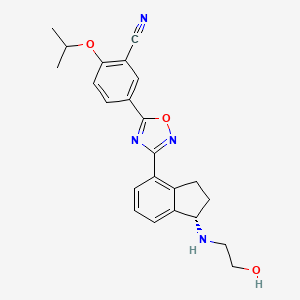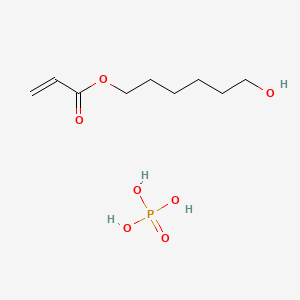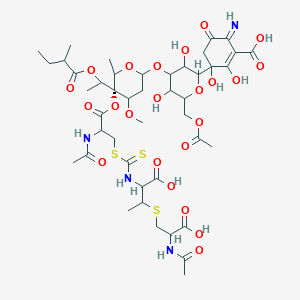
PE 154
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PE 154 es un potente inhibidor fluorescente de la acetilcolinesterasa y la butirilcolinesterasa. Se utiliza comúnmente en el análisis histoquímico para marcar placas β-amiloides, que están asociadas con la enfermedad de Alzheimer. El compuesto ha demostrado un potencial significativo en la investigación científica debido a su alta afinidad y especificidad por sus objetivos .
Aplicaciones Científicas De Investigación
PE 154 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sonda en reacciones químicas para estudiar la actividad y la inhibición de las enzimas.
Biología: Se emplea en el análisis histoquímico para marcar placas β-amiloides, ayudando en la investigación de la enfermedad de Alzheimer.
Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades neurodegenerativas.
Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y ensayos para la medición de la actividad enzimática.
Mecanismo De Acción
PE 154 ejerce sus efectos al inhibir la acetilcolinesterasa y la butirilcolinesterasa. Estas enzimas están involucradas en la descomposición de la acetilcolina, un neurotransmisor. Al inhibir estas enzimas, this compound aumenta los niveles de acetilcolina, lo que puede ayudar en el estudio y potencialmente el tratamiento de afecciones como la enfermedad de Alzheimer. El compuesto se une al sitio activo de las enzimas, impidiendo la hidrólisis de la acetilcolina .
Análisis Bioquímico
Biochemical Properties
PE 154 plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase and butyrylcholinesterase. The compound exhibits strong inhibitory effects with IC50 values of 280 pM for AChE and 16 nM for BChE . These enzymes are essential for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and various brain functions. By inhibiting these enzymes, this compound increases the levels of acetylcholine, which can enhance cholinergic signaling. Additionally, this compound can label β-amyloid plaques, making it a valuable tool for studying the pathology of Alzheimer’s disease .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels . This can improve synaptic transmission and potentially ameliorate symptoms of neurodegenerative diseases. Furthermore, this compound’s ability to label β-amyloid plaques allows for detailed study of amyloid pathology in Alzheimer’s disease models . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cholinergic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase and butyrylcholinesterase. By binding to the active sites of these enzymes, this compound inhibits their activity, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound’s fluorescent properties allow it to label β-amyloid plaques, providing a visual marker for studying amyloid pathology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for several weeks when stored properly. Degradation can occur if the compound is exposed to light or not stored at the recommended temperature . In in vitro and in vivo studies, this compound has demonstrated consistent effects on cellular function over time, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic signaling . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and adverse impacts on cellular function . Animal studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential for achieving the desired outcomes in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase and butyrylcholinesterase . These enzymes play a critical role in the metabolism of acetylcholine, and their inhibition by this compound leads to altered metabolic flux and increased acetylcholine levels. Additionally, this compound may interact with other metabolic enzymes and cofactors, influencing overall metabolic activity in cells . The compound’s impact on metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach neuronal tissues and exert its effects on acetylcholinesterase and butyrylcholinesterase . Within cells, this compound may interact with transporters and binding proteins that facilitate its localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and stability . Understanding the transport and distribution of this compound is crucial for optimizing its use in research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, where it exerts its inhibitory effects on acetylcholinesterase and butyrylcholinesterase . The compound’s fluorescent properties allow it to be visualized within specific cellular compartments, such as synaptic vesicles and β-amyloid plaques . This compound may also undergo post-translational modifications that influence its targeting to specific organelles. The subcellular localization of this compound is an important factor in its biochemical activity and potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PE 154 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la funcionalización para introducir los sustituyentes necesarios. Los pasos clave suelen incluir:
Formación de la estructura central: Esto implica la condensación de materiales de partida adecuados en condiciones controladas.
Funcionalización: Introducción de grupos funcionales a través de reacciones como alquilación, acilación o aminación.
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para lograr la pureza deseada.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la rentabilidad, a menudo involucrando sistemas automatizados para el monitoreo y control de la reacción. El uso de métodos de purificación de alto rendimiento garantiza la calidad constante del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
PE 154 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando las propiedades del compuesto.
Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica o electrófila, pueden introducir nuevos grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros o compuestos organometálicos en condiciones controladas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales, mejorando la utilidad del compuesto en diferentes aplicaciones.
Comparación Con Compuestos Similares
PE 154 es único debido a su alta afinidad y especificidad por la acetilcolinesterasa y la butirilcolinesterasa. Los compuestos similares incluyen:
Donepezil: Otro inhibidor de la acetilcolinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.
Rivastigmina: Inhibe tanto la acetilcolinesterasa como la butirilcolinesterasa, similar a this compound.
Galantamina: Un inhibidor reversible de la acetilcolinesterasa con actividad adicional del receptor nicotínico.
En comparación con estos compuestos, this compound ofrece propiedades fluorescentes mejoradas, lo que lo hace particularmente útil en el análisis histoquímico y las aplicaciones de investigación.
Propiedades
IUPAC Name |
2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N5O4/c1-3-40(4-2)24-17-18-27-31(20-24)44-35(43)28(34(27)42)21-36-23-15-13-22(14-16-23)19-32(41)38-39-33-25-9-5-7-11-29(25)37-30-12-8-6-10-26(30)33/h5,7,9,11,13-18,20-21,42H,3-4,6,8,10,12,19H2,1-2H3,(H,37,39)(H,38,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDYQUBLFFWPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)CC(=O)NNC4=C5CCCCC5=NC6=CC=CC=C64)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)


![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)



